(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione
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Overview
Description
Urdamycin F is an anthraquinone and a glycoside.
Scientific Research Applications
Reductive Ring Opening in Synthesis
The complex compound you referred to has applications in chemical synthesis, such as the reductive ring opening of oxabicycles. This method is used in the synthesis of C-alpha-galactosides of carbapentopyranoses, which are valuable in medicinal chemistry and bioorganic synthesis. This technique employs photoinduced electron transfer for generating hydroxycyclohexanone derivatives (Cossy et al., 1995).
Nanoparticle Interaction with DNA
The compound has also been studied in the context of nanoparticles, particularly in its interaction with DNA. This research is crucial for understanding the mechanisms of antineoplastic drugs in the anthracycline class, to which this compound is related (Karadurmus et al., 2017).
Asymmetric Synthesis of Polyols
The asymmetric synthesis of long-chain 1,3-polyols using derivatives of this compound has been a significant area of research. Such synthesis methods are essential in the development of pharmaceutical intermediates and complex organic molecules (Schwenter & Vogel, 2000).
Solubility Studies in Ethanol-Water Solutions
This compound has been used in studies to understand the solubility behavior of various saccharides in ethanol-water mixtures. Such research can have implications in pharmaceutical formulation and chemical process design (Gong et al., 2012).
Synthetic Studies Towards CD Spiroketal
Research on the synthesis of CD spiroketal derivatives of spongistatins, using methods involving this compound, is crucial for advancing cancer treatment drugs and understanding their mechanisms (Favre et al., 2010).
Therapeutic and Cosmetic Applications
A new coumarin identified in the roots of Prangos pabularia, related to the complex compound , shows potential in the treatment of hyperpigmentation and as a skin-whitening agent, demonstrating the compound's relevance in dermatological and cosmetic applications (Atolikshoeva et al., 2022).
properties
CAS RN |
104562-12-1 |
---|---|
Product Name |
(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione |
Molecular Formula |
C43H58O18 |
Molecular Weight |
862.9 g/mol |
IUPAC Name |
(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C43H58O18/c1-17-23(44)8-10-31(56-17)61-43-29(47)15-41(5,53)16-42(43,54)14-25(46)34-35(43)39(51)22-7-6-21(38(50)33(22)40(34)52)27-13-28(37(49)20(4)55-27)60-30-11-9-26(18(2)57-30)59-32-12-24(45)36(48)19(3)58-32/h6-7,17-20,23-28,30-32,36-37,44-46,48-50,53-54H,8-16H2,1-5H3/t17-,18+,19-,20-,23+,24-,25-,26+,27-,28-,30+,31+,32+,36-,37-,41+,42+,43+/m1/s1 |
InChI Key |
YYDWXWUQQJUOKE-WIDMLWBLSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C[C@H](C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O)O)(C)O)O |
SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(CC(C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)O)(C)O)O |
Canonical SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(CC(C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)O)(C)O)O |
synonyms |
urdamycin F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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